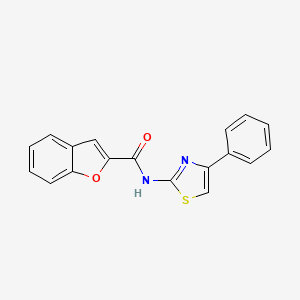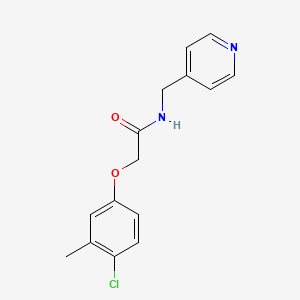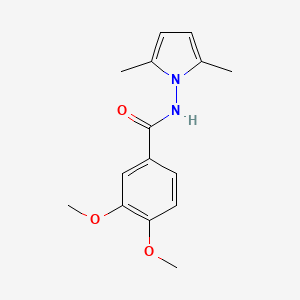
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It was first discovered as a metal-protein attenuating compound (MPAC) that has the ability to interact with metal ions and prevent their accumulation in the brain, which is a hallmark of neurodegenerative diseases.
Mecanismo De Acción
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide exerts its therapeutic effects through several mechanisms of action. It has been shown to interact with metal ions, including copper, zinc, and iron, and prevent their accumulation in the brain. This reduces oxidative stress and inflammation, which are major contributors to neurodegeneration. This compound has also been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are key pathological features of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation, improve synaptic function, and promote neurogenesis. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its ability to interact with metal ions and prevent their accumulation in the brain. This makes it a useful tool for studying the role of metal ions in neurodegenerative diseases. However, this compound has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Another direction is to develop more potent and selective analogs of this compound that can target specific metal ions and have fewer side effects. Finally, future research could focus on the development of novel delivery methods for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-aminobenzofuran with thionyl chloride to form 2-chlorobenzofuran, which is then reacted with potassium thiocyanate to produce 2-thiocyanatobenzofuran. The final step involves the reaction of 2-thiocyanatobenzofuran with 4-phenylthiazole-2-amine to form this compound.
Aplicaciones Científicas De Investigación
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, reduce amyloid-beta and tau protein accumulation, and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(16-10-13-8-4-5-9-15(13)22-16)20-18-19-14(11-23-18)12-6-2-1-3-7-12/h1-11H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDMEODYWRZKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5834510.png)


![2-(2,4-dichlorophenyl)-N'-[(3-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5834520.png)
![4-bromo-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5834524.png)

![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5834540.png)
![5-ethyl-4,6-dimethyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5834547.png)
![2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5834552.png)
![4-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5834560.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5834561.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5834581.png)
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)
